![molecular formula C18H15Cl4N3OS B1681387 Sal003 CAS No. 1164470-53-4](/img/structure/B1681387.png)
Sal003
Overview
Description
Sal003 is a potent and cell-permeable eIF-2a phosphatase inhibitor . It plays a key role in the regulation of protein synthesis and has significant effects on synaptic plasticity and long-term memory consolidation .
Synthesis Analysis
Sal003 has been shown to inhibit apoptosis and extracellular matrix degradation by suppressing the endoplasmic reticulum stress pathway . It has also been found to regulate ER stress signaling pathways .Molecular Structure Analysis
The empirical formula of Sal003 is C18H15Cl4N3OS . It has a molecular weight of 463.21 .Chemical Reactions Analysis
Sal003 has been found to inhibit Tg-induced apoptosis of NP cells and ECM degradation by regulating ER stress signaling pathways .Physical And Chemical Properties Analysis
Sal003 is a white to off-white powder that is soluble in DMSO . It should be stored at 2-8°C and protected from light .Scientific Research Applications
Treatment of Intervertebral Disc Degeneration
Sal003 has been found to alleviate intervertebral disc degeneration by inhibiting apoptosis and extracellular matrix degradation through suppressing the endoplasmic reticulum stress pathway in rats . This suggests that Sal003 could be a potential treatment for intervertebral disc degeneration .
Inhibition of Apoptosis
Sal003 has been used to study the role of eIF2α in Subtilase cytotoxin-induced apoptosis in HeLa cells . It is a potent and cell-permeable eIF-2a phosphatase inhibitor , which suggests its potential in regulating apoptosis in various cell types.
Modulation of Endoplasmic Reticulum (ER) Stress
Sal003 has been shown to modulate ER stress and alleviate ROS production in various tissues . This indicates its potential application in diseases associated with ER stress and oxidative stress.
Role in Synaptic Plasticity and Long-term Memory Formation
Sal003 inhibits the late long-term potentiation (L-LTP) and long-term memory formation in mammalian hippocampal slices . The effect of Sal003 on L-LTP is mediated by the transcription factor, ATF4 , suggesting its potential role in neurological research and treatment of memory-related disorders.
Regulation of Protein Synthesis
Sal003 is a selective inhibitor of eIF2α dephosphorylation . eIF2α plays a key role in the regulation of protein synthesis . Therefore, Sal003 could be used in research related to protein synthesis and its regulation.
Potential Applications in Pharmacological Therapy
Given its various effects on cellular processes such as apoptosis, ER stress, and protein synthesis, Sal003 could have potential applications in pharmacological therapy for various diseases .
Mechanism of Action
Target of Action
Sal003, also known as SMR000184519 or Sal 003, primarily targets the eukaryotic translation initiation factor 2α (eIF2α) . eIF2α plays a critical role in the regulation of protein synthesis and is also important in synaptic plasticity and long-term memory consolidation .
Mode of Action
Sal003 acts as a selective inhibitor of eIF2α dephosphorylation . It specifically prevents dephosphorylation of eIF2α by blocking eIF2α phosphatases . This inhibition of dephosphorylation leads to a disruption in protein synthesis, as evidenced by the dissociation of polysomes in Sal003-treated cells .
Biochemical Pathways
The primary biochemical pathway affected by Sal003 is the endoplasmic reticulum (ER) stress pathway . ER stress is a series of molecular and biochemical changes inside cells due to ER dyshomeostasis when cells are subjected to various stimuli . Sal003 inhibits apoptosis and extracellular matrix degradation by suppressing this ER stress pathway .
Result of Action
The molecular and cellular effects of Sal003’s action include the inhibition of apoptosis and extracellular matrix degradation . In the context of intervertebral disc degeneration, Sal003 has been observed to improve degeneration along with decreased apoptosis and extracellular matrix degradation in intervertebral discs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl4N3OS/c19-13-7-9-14(10-8-13)23-17(27)25-16(18(20,21)22)24-15(26)11-6-12-4-2-1-3-5-12/h1-11,16H,(H,24,26)(H2,23,25,27)/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNBASWNLOIQML-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl4N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1164470-53-4, 301359-91-1 | |
Record name | (2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)prop-2-enamide, (2E)-3-phenyl-N-[2,2,2-trichloro-1-[[ | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sal003 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.